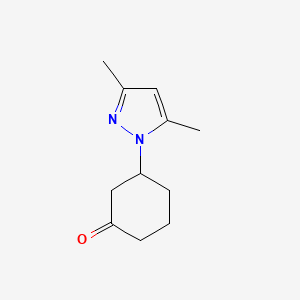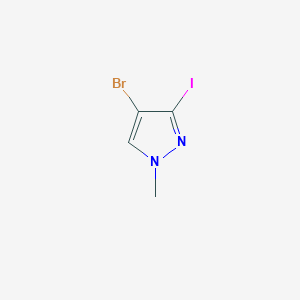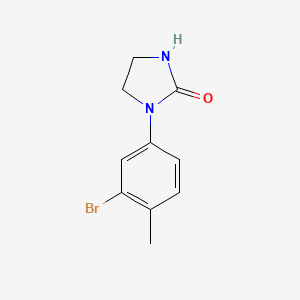![molecular formula C14H11N3O3 B1450488 Acide 2-(2-méthoxyphényl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylique CAS No. 1368051-28-8](/img/structure/B1450488.png)
Acide 2-(2-méthoxyphényl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylique
Vue d'ensemble
Description
“2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid” is a compound that belongs to the class of [1,2,4]triazolo [1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in the treatment of various diseases .
Synthesis Analysis
The synthesis of [1,2,4]triazolo [1,5-a]pyrimidines involves a series of chemical reactions . The structures of the compounds are confirmed by IR, 1 H-NMR, MS, and elemental analysis . The reaction efficiently proceeds with microwave irradiation, which speeds up the process .Molecular Structure Analysis
The molecular structure of the compound is confirmed by several spectroscopic techniques . The identity of the newly synthesized compounds was established using these techniques, and X-ray single-crystal tools were employed to authenticate the suggested structures of some representative samples .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo [1,5-a]pyrimidines include aromatic nucleophilic substitution and transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various methods such as IR, 1 H-NMR, MS, and elemental analysis .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Ce composé est utilisé dans la synthèse de composés hétérocycliques, qui sont des composés cycliques comportant au moins deux éléments différents comme atomes de membres de cycle . La synthèse de ces composés a d'énormes applications en chimie médicinale et pharmaceutique .
Synthèse sans catalyseur par micro-ondes
Le composé est impliqué dans une méthode sans catalyseur, sans additif et écologique pour la synthèse de 1,2,4-triazolo [1,5- a ]pyridines sous irradiation micro-ondes . Cette réaction en tandem implique l'utilisation d'énaminonitriles et de benzohydrazides .
Agonistes inverses RORγt
Le composé présente une activité d'agonistes inverses RORγt . RORγt est un récepteur nucléaire qui joue un rôle crucial dans la régulation des réponses immunitaires, et ses agonistes inverses ont des applications thérapeutiques potentielles dans les maladies auto-immunes .
Inhibiteurs PHD-1, JAK1 et JAK2
Le composé agit comme inhibiteur de PHD-1, JAK1 et JAK2 . Ces enzymes jouent des rôles importants dans divers processus biologiques, et leurs inhibiteurs peuvent être utilisés dans le traitement de plusieurs maladies .
Traitement des troubles cardiovasculaires
Le composé est utilisé dans le traitement des troubles cardiovasculaires . Les maladies cardiovasculaires sont une cause majeure de décès dans le monde, et de nouveaux agents thérapeutiques sont constamment recherchés .
Traitement du diabète de type 2
Le composé est utilisé dans le traitement du diabète de type 2 . Le diabète est une maladie chronique qui survient lorsque le corps ne peut pas utiliser efficacement l'insuline qu'il produit .
Traitement des troubles hyperprolifératifs
Le composé est utilisé dans le traitement des troubles hyperprolifératifs . Ces troubles sont caractérisés par une prolifération excessive de cellules, qui peut conduire à des maladies comme le cancer .
Applications dans les sciences des matériaux
Outre ses applications médicinales, le composé a également diverses applications dans les domaines des sciences des matériaux .
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Triazole compounds, which include two carbon and three nitrogen atoms in their structure, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine scaffold have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Analyse Biochimique
Biochemical Properties
2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), where it acts as an inhibitor . This inhibition can modulate signaling pathways that are crucial for cell proliferation and immune responses. Additionally, it has been found to interact with retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . These interactions highlight the compound’s potential in regulating immune responses and inflammatory processes.
Cellular Effects
The effects of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving JAK-STAT signaling . This modulation can lead to changes in gene expression, affecting cellular metabolism and immune responses. The compound has also been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating the JAK-STAT pathway. Additionally, its interaction with RORγt involves binding to the ligand-binding domain, leading to a conformational change that reduces the receptor’s activity . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and modulation of immune responses, are sustained over time . These findings suggest that the compound could be effective in chronic treatment scenarios.
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 activity, leading to reduced inflammation and immune modulation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, making it crucial to understand its metabolic profile for effective drug development.
Transport and Distribution
Within cells and tissues, 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in the liver and kidneys, which are primary sites of metabolism and excretion . The compound’s distribution profile is essential for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding these localization dynamics is vital for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-7-3-2-5-9(11)12-15-13-10(14(18)19)6-4-8-17(13)16-12/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTMGVWQHGALOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)

![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)




![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
amine](/img/structure/B1450420.png)

![2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)


